molecular formula C22H23F3N2O5 B11474250 1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine

1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine

Cat. No.: B11474250
M. Wt: 452.4 g/mol
InChI Key: LNILFWUOUPSEQT-UHFFFAOYSA-N
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Description

1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an oxazoline ring, and a trifluoromethyl-substituted benzylamine group. Its intricate molecular architecture suggests potential utility in medicinal chemistry, materials science, and as a synthetic intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methoxyacetaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Oxazoline Ring: The benzodioxole derivative is then reacted with an appropriate nitrile and a reducing agent, such as lithium aluminum hydride, to form the oxazoline ring.

    Introduction of the Trifluoromethylbenzylamine Group: The final step involves the nucleophilic substitution of the oxazoline derivative with 3-(trifluoromethyl)benzylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the oxazoline ring to an oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of oxazolidine derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

    Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine involves its interaction with specific molecular targets. The compound’s benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The oxazoline ring may participate in hydrogen bonding or other non-covalent interactions with biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)phenyl]methanamine
  • 1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]ethanamine

Uniqueness

1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzodioxole and oxazoline moieties provide opportunities for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C22H23F3N2O5

Molecular Weight

452.4 g/mol

IUPAC Name

1-[5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine

InChI

InChI=1S/C22H23F3N2O5/c1-28-19-14(8-18-20(21(19)29-2)31-12-30-18)7-17-9-16(27-32-17)11-26-10-13-4-3-5-15(6-13)22(23,24)25/h3-6,8,17,26H,7,9-12H2,1-2H3

InChI Key

LNILFWUOUPSEQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1CC3CC(=NO3)CNCC4=CC(=CC=C4)C(F)(F)F)OCO2)OC

Origin of Product

United States

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